2-Naphthol-d7: A Technical Guide for Researchers
2-Naphthol-d7: A Technical Guide for Researchers
An in-depth guide to the chemical properties, structure, and applications of 2-Naphthol-d7 for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the deuterated aromatic compound 2-Naphthol-d7. Given its primary role as an internal standard in analytical chemistry, particularly in metabolomic and pharmacokinetic studies, this document details its chemical and physical properties, structural information, and relevant experimental protocols.
Core Chemical Properties and Structure
2-Naphthol-d7, also known as 2-Naphthalenol-d7, is a deuterated isotopologue of 2-Naphthol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and related metabolites.
Structural Information
The structure of 2-Naphthol-d7 consists of a naphthalene ring system with a hydroxyl group at the C-2 position and deuterium atoms replacing hydrogen at all other ring positions.
| Identifier | Value |
| SMILES | [2H]c1c([2H])c([2H])c2c([2H])c(O)c([2H])c([2H])c2c1[2H][1][2] |
| InChI | 1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D[1][2][3] |
| InChIKey | JWAZRIHNYRIHIV-GSNKEKJESA-N[1][3] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Naphthol-d7. Data for the non-deuterated 2-Naphthol is also provided for comparison where specific data for the deuterated compound is unavailable.
| Property | Value (2-Naphthol-d7) | Value (2-Naphthol) |
| Molecular Formula | C₁₀HD₇O[4][5] | C₁₀H₈O |
| Molecular Weight | 151.21 g/mol [1][3][4] | 144.17 g/mol |
| CAS Number | 78832-54-9[1][2][4] | 135-19-3 |
| Melting Point | 120-122 °C[1][4] | 121-123 °C |
| Boiling Point | 285-286 °C[1][4] | 285-286 °C |
| Appearance | Solid[1] | Colorless crystalline solid |
| Solubility | Slightly soluble in Chloroform and Methanol[4] | Soluble in alcohols, ethers, and chloroform; sparingly soluble in water.[2] |
| pKa | Not available | 9.51[2] |
| Density | Not available | 1.28 g/cm³[1] |
| Isotopic Purity | ≥97 atom % D[1] | N/A |
Synthesis and Purification
A traditional method for synthesizing 2-Naphthol involves a two-step process:[6][7]
-
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
-
Alkali Fusion: The resulting sulfonic acid is fused with sodium hydroxide at high temperatures, followed by acidification to yield 2-Naphthol.
For the synthesis of 2-Naphthol-d7, deuterated naphthalene would be the logical starting material.
Purification of the final product is typically achieved through recrystallization from a suitable solvent or by vacuum distillation.[7]
Experimental Protocols
2-Naphthol-d7 is frequently utilized as an internal standard for the quantification of naphthalene metabolites in biological samples. Below is a detailed methodology for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) based analysis of urine samples.[8]
Determination of Naphthalene Metabolites in Urine by GC-MS
This protocol outlines the simultaneous determination of 1,2-dihydroxynaphthalene, 1-naphthol, and 2-naphthol.
1. Reagents and Materials:
-
2-Naphthol-d7 (as internal standard)
-
Methanol
-
Ultra-pure water
-
Buffered urine samples
-
Enzymes for hydrolysis (e.g., β-glucuronidase/sulfatase)
-
Solid-phase extraction (SPE) cartridges
-
Silylating agent (e.g., BSTFA)
2. Sample Preparation:
-
Internal Standard Spiking: A known amount of 2-Naphthol-d7 solution is added to the urine sample.
-
Enzymatic Hydrolysis: The buffered urine samples are treated with enzymes to release the conjugated metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to purify and concentrate the analytes.
-
Elution: The analytes and the internal standard are eluted from the SPE cartridge with an appropriate solvent.
-
Derivatization: The eluted sample is evaporated to dryness and then derivatized with a silylating agent to increase volatility for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in tandem mass spectrometry (MS/MS) mode for selective and sensitive detection.
4. Quantification:
The concentration of the analytes is determined by comparing the peak area of the analyte to the peak area of the 2-Naphthol-d7 internal standard.
Spectroscopic Data
Detailed spectroscopic data for 2-Naphthol-d7 is not widely published. However, the spectra of the non-deuterated 2-Naphthol provide a valuable reference. The primary difference in the mass spectrum will be a mass shift of +7 amu for the molecular ion of 2-Naphthol-d7 compared to 2-Naphthol.[1] In NMR spectra, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum will show coupling to deuterium.
Reference Spectroscopic Data for 2-Naphthol
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.1-7.8 ppm. The hydroxyl proton signal is also present.[9][10] |
| ¹³C NMR | Aromatic carbon signals are observed between approximately 110 and 155 ppm.[11] |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[12][13] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 144.[14] |
Applications
The primary application of 2-Naphthol-d7 is as a stable isotope-labeled internal standard.[4][15] Its use is crucial in:
-
Metabolomics: For the accurate quantification of naphthalene metabolites in biological fluids like urine.[8]
-
Pharmacokinetic Studies: To trace the metabolic fate of naphthalene and related compounds.[16]
-
Environmental Analysis: In monitoring exposure to polycyclic aromatic hydrocarbons (PAHs).
The deuteration of 2-Naphthol provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for correction of variability in sample preparation and instrument response.[16]
References
- 1. 2-naphthol [chemister.ru]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 4. 2-NAPHTHOL-D7 CAS#: 78832-54-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]
- 10. series.publisso.de [series.publisso.de]
- 11. glpbio.com [glpbio.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
